molecular formula C7H6INO2 B2777664 N-Hydroxy-4-iodobenzamide CAS No. 2593-31-9

N-Hydroxy-4-iodobenzamide

Cat. No. B2777664
CAS RN: 2593-31-9
M. Wt: 263.034
InChI Key: HXIKIQLHKIBCOH-UHFFFAOYSA-N
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Description

N-Hydroxy-4-iodobenzamide is a chemical compound with the molecular formula C7H6INO2 . It has an average mass of 263.033 Da and a monoisotopic mass of 262.944305 Da .


Molecular Structure Analysis

The molecular structure of N-Hydroxy-4-iodobenzamide consists of 7 carbon atoms, 6 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms . It has a density of 2.0±0.1 g/cm3, a molar refractivity of 49.7±0.3 cm3, and a molar volume of 132.9±3.0 cm3 .


Physical And Chemical Properties Analysis

N-Hydroxy-4-iodobenzamide has a density of 2.0±0.1 g/cm3 and a boiling point that is not specified . It has a molar refractivity of 49.7±0.3 cm3 and a molar volume of 132.9±3.0 cm3 . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .

Scientific Research Applications

  • Breast Cancer Imaging : N-Hydroxy-4-iodobenzamide derivatives, like P-(123)I-MBA, have shown potential in visualizing primary breast tumors in vivo due to their preferential binding to sigma receptors overexpressed in breast cancer cells (Caveliers et al., 2002).

  • Biosensor Development : Modified N-Hydroxy-4-iodobenzamide compounds have been utilized in the development of biosensors. For instance, a biosensor based on a nanocomposite modified with N-(4-hydroxyphenyl)-3,5-dinitrobenzamide was created for the electrocatalytic determination of glutathione and piroxicam, showcasing the versatility of such compounds in analytical chemistry (Karimi-Maleh et al., 2014).

  • Neurological Research : The iodobenzamide neuroleptic analogue 5-IBZM was synthesized for comparison with the 3-iodo isomer IBZM, a compound used in imaging D2 receptors in vivo. This highlights the role of N-Hydroxy-4-iodobenzamide derivatives in neurological and neuropharmacological studies (Baldwin et al., 2003).

  • Anti-Parasite Agents : Derivatives of N-Hydroxy-4-iodobenzamide have shown significant anti-parasite activity. Novel iodotyramides, including those with N-Hydroxy-4-iodobenzamide structure, have been effective against parasites like Plasmodium falciparum, Leishmania panamensis, and Trypanosoma cruzi, demonstrating their potential in anti-parasitic therapies (Restrepo et al., 2018).

  • Melanoma Imaging Agents : Studies have explored the use of various [125I]radioiodobenzamides, including N-Hydroxy-4-iodobenzamide derivatives, for their affinity towards melanoma, aiming to identify potential melanoma imaging agents. These compounds have shown varying degrees of tumor uptake and organ distribution, underlining their potential in melanoma diagnostics (Moins et al., 2001).

  • Chemical Synthesis : N-Hydroxy-4-iodobenzamide compounds have been used in palladium-catalyzed intramolecular cyclization, representing an efficient method for synthesizing complex organic structures like 3-acyl isoindolin-1-ones and 3-hydroxy-3-acylisoindolin-1-ones. This application showcases the compound's role in facilitating advanced organic synthesis techniques (Chen et al., 2013).

  • Histone Deacetylase Inhibitors : N-Hydroxy-4-(3-phenylpropanamido)benzamide derivatives have been synthesized and evaluated as novel histone deacetylase inhibitors, indicating the potential of N-Hydroxy-4-iodobenzamide structures in the field of epigenetics and cancer therapy (Jiao et al., 2009).

properties

IUPAC Name

N-hydroxy-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c8-6-3-1-5(2-4-6)7(10)9-11/h1-4,11H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIKIQLHKIBCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NO)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy-4-iodobenzamide

CAS RN

2593-31-9
Record name N-Hydroxy-4-iodobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002593319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-hydroxy-4-iodobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-HYDROXY-4-IODOBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6307RRC6WC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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